4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
Description
Properties
CAS No. |
688355-99-9 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.38 |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI Key |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-mercaptoquinazoline with 3-methoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Reactivity of the Thione Group
The thione (-C=S) moiety undergoes characteristic reactions:
-
Nucleophilic Substitution : Reacts with alkyl/aryl halides (e.g., methyl iodide) to form thioethers .
-
Oxidation : Converts to sulfonic acid derivatives using HO or KMnO under acidic conditions .
Example :
| Reaction | Conditions | Product |
|---|---|---|
| Methylation | CHI, KCO, DMF, 60°C | 2-Methylthio derivative |
Amino Group Modifications
The secondary amine at position 4 participates in:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Notable Reaction :
Electrophilic Aromatic Substitution
The quinazoline ring undergoes substitutions at electron-rich positions:
-
Chlorination : POCl or SOCl introduces Cl at position 6 or 7 .
-
Nitration : HNO/HSO mixture adds nitro groups, typically at position 5 .
Regioselectivity :
| Position | Reactivity | Common Substituents |
|---|---|---|
| 5 | High | -NO, -Br |
| 6/7 | Moderate | -Cl, -OCH |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Imidazoquinazoline Synthesis : Reacts with phenacyl chloride to form tricyclic imidazo[1,2-c]quinazolines .
-
Thiazole Fusion : Condensation with thioglycolic acid yields thiazoloquinazoline derivatives .
Example Pathway :
-
Step 1 : Reaction with phenacyl chloride forms a quinazolinium intermediate.
-
Step 2 : Cyclization under basic conditions produces the fused imidazole ring .
Reduction and Oxidation Reactions
Scientific Research Applications
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
To contextualize the properties of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione, we compare it with structurally and functionally related compounds, focusing on substituent effects, biological activity, and synthesis pathways.
Structural Analogues
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The 3-methoxyphenyl group is a recurring motif in CNS-targeting compounds (e.g., C19 in ) and acetylcholinesterase inhibitors (e.g., 3k in ). Its electron-donating methoxy group enhances solubility and receptor binding . Thione vs.
Synthetic Accessibility :
- The quinazoline scaffold is typically synthesized via cyclization of anthranilic acid derivatives, whereas chalcones (e.g., 3k) are prepared via Claisen-Schmidt condensation . Imidazolines (e.g., C19) require multi-step alkylation and cyclization .
Biological Performance :
- Chalcone 3k exhibits potent acetylcholinesterase inhibition (IC₅₀ = 2.1 µM), making it superior for Alzheimer’s disease applications compared to quinazoline derivatives, which lack direct activity data .
- Thiazolone hydrazones () and phenylpyrimidines () show stronger antimicrobial activity, likely due to their extended conjugated systems and heteroatom-rich structures .
Biological Activity
4-[(3-Methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a derivative of quinazoline, a compound known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth exploration of the biological activity of this specific compound, supported by recent research findings and case studies.
The structure of this compound features a quinazoline core with a methoxyphenylmethylamino substituent and a thione group. This configuration is critical for its biological activity, as modifications to the quinazoline structure can significantly influence its pharmacological properties.
Anticancer Activity
Quinazoline derivatives are recognized for their potential as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines:
In studies, compounds similar to this compound have demonstrated effectiveness against breast and liver cancer cells by acting as inhibitors of tyrosine kinase receptors, which are often overexpressed in these cancers .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented. Research indicates that modifications in the phenyl ring can enhance antibacterial activity:
In vitro studies have reported that derivatives with methoxy groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory effects. The presence of specific substituents has been linked to enhanced anti-inflammatory activity. For instance, compounds with hydroxyl groups have shown increased efficacy in reducing inflammation markers in cellular models .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase receptors involved in cancer progression.
- Antioxidant Properties : Some studies suggest that quinazoline derivatives can scavenge free radicals, contributing to their cytoprotective effects .
- Antimicrobial Mechanisms : The thione group may enhance binding to bacterial enzymes, disrupting their function and leading to cell death .
Case Studies
Recent studies have explored the synthesis and evaluation of various quinazoline derivatives, including the compound under consideration:
- A study conducted by Al-Omary et al. evaluated several quinazoline derivatives for their antitumor activity, highlighting the importance of substituent position on the phenyl ring for enhancing efficacy against different cancer cell lines .
- Another investigation focused on the synthesis of 3-substituted quinazolines and their biological evaluation, demonstrating significant anticancer and antimicrobial activities linked to structural modifications similar to those found in this compound .
Q & A
Q. What approaches validate the compound’s selectivity against related isoforms (e.g., kinase subtypes)?
- Methodological Answer :
- Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler).
- Cellular Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
- CRISPR Knockout : Validate using isogenic cell lines lacking the target kinase .
Notes on Contradictions
- Discrepancies in bioactivity (e.g., MIC values) may arise from differences in bacterial strains or culture media. Standardize using CLSI guidelines .
- Computational predictions (e.g., docking scores) require experimental validation via SPR or ITC to confirm binding affinities .
Excluded Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
